molecular formula C15H18N4O B14112048 Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-

Cat. No.: B14112048
M. Wt: 270.33 g/mol
InChI Key: HTMCBXLLCSRXLQ-GHMZBOCLSA-N
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Description

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- is a complex organic compound that features a cyclohexanol moiety attached to a fused bicyclic imidazo-pyrrolo-pyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- typically involves multi-step organic reactions. The starting materials often include derivatives of 2,3-diaminopyridine, which undergo nucleophilic substitution and cyclization reactions to form the imidazo-pyrrolo-pyridine core . The cyclohexanol moiety is then introduced through additional functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Common industrial methods include the use of palladium-catalyzed reactions and other transition metal-catalyzed processes to facilitate the formation of the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexanol moiety yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the imidazo-pyrrolo-pyridine core .

Scientific Research Applications

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The imidazo-pyrrolo-pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)- is unique due to the presence of the cyclohexanol moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

(1R,3R)-3-(4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C15H18N4O/c1-9-18-13-8-17-15-12(5-6-16-15)14(13)19(9)10-3-2-4-11(20)7-10/h5-6,8,10-11,20H,2-4,7H2,1H3,(H,16,17)/t10-,11-/m1/s1

InChI Key

HTMCBXLLCSRXLQ-GHMZBOCLSA-N

Isomeric SMILES

CC1=NC2=CN=C3C(=C2N1[C@@H]4CCC[C@H](C4)O)C=CN3

Canonical SMILES

CC1=NC2=CN=C3C(=C2N1C4CCCC(C4)O)C=CN3

Origin of Product

United States

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